molecular formula C42H87O7P B12695718 Tri(2-dodecoxyethyl) phosphate CAS No. 97659-32-0

Tri(2-dodecoxyethyl) phosphate

Cat. No.: B12695718
CAS No.: 97659-32-0
M. Wt: 735.1 g/mol
InChI Key: KIUSYSLYLPVJQT-UHFFFAOYSA-N
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Description

Tri(2-dodecoxyethyl) phosphate is a high-purity organophosphate ester supplied for laboratory research purposes. This compound is part of a class of chemicals that are commonly investigated for their properties as surfactants, emulsifiers, or lubricant additives due to their molecular structure combining phosphate groups with long hydrocarbon chains . Similar phosphate esters are studied for their role in modifying material properties in polymers and other industrial applications . Researchers utilize this compound in controlled settings to explore its mechanism of action and potential applications, which may include studying its interfacial activity, its effects on viscosity, or its compatibility with various polymeric matrices. As an additive flame retardant, related compounds are noted for not being chemically bonded to materials, which influences their release and environmental persistence . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

97659-32-0

Molecular Formula

C42H87O7P

Molecular Weight

735.1 g/mol

IUPAC Name

tris(2-dodecoxyethyl) phosphate

InChI

InChI=1S/C42H87O7P/c1-4-7-10-13-16-19-22-25-28-31-34-44-37-40-47-50(43,48-41-38-45-35-32-29-26-23-20-17-14-11-8-5-2)49-42-39-46-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3

InChI Key

KIUSYSLYLPVJQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOP(=O)(OCCOCCCCCCCCCCCC)OCCOCCCCCCCCCCCC

Related CAS

31800-90-5

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Tri 2 Dodecoxyethyl Phosphate

Established Synthetic Pathways for Tri(2-dodecoxyethyl) Phosphate (B84403) Analogs

The synthesis of alkoxyethyl phosphate triesters, including Tri(2-dodecoxyethyl) phosphate, is a multi-step process that allows for precise control over the final molecular structure. The key stages involve the formation of an ethoxylated alcohol followed by a phosphorylation reaction.

Ethoxylation and Phosphorylation Reaction Schemes for Alkoxyethyl Phosphate Triesters

The general synthesis of this compound analogs begins with a long-chain alcohol, such as dodecyl alcohol. This alcohol undergoes ethoxylation, a reaction with ethylene oxide, to introduce oligo(ethylene oxide) chains. researchgate.net The length of these chains can be controlled by the reaction stoichiometry.

Following ethoxylation, the resulting alkoxyethyl alcohol is phosphorylated to form the phosphate ester. Several phosphating agents can be utilized for this step, with the choice of agent influencing the final product distribution (mono-, di-, and tri-esters) and reaction conditions. researchgate.net

Common phosphating agents include:

Phosphorus Pentoxide (P₂O₅): This strong phosphating agent typically reacts with ethoxylated alcohols to produce a mixture of mono- and di-phosphate esters. ataman-chemicals.comaddapt-chem.com

Phosphorus Oxychloride (POCl₃): This highly reactive agent can be used to produce phosphate triesters. The reaction releases hydrogen chloride (HCl), which often necessitates the use of an HCl acceptor, such as a tertiary amine, to prevent acid-catalyzed side reactions and hydrolysis, especially for lower phosphates. researchgate.netgoogle.com

Polyphosphoric Acid (PPA): Reacting alcohols with PPA tends to yield a high proportion of monoalkyl phosphates along with significant amounts of residual phosphoric acid. researchgate.net

A general reaction scheme for the synthesis of a trialkyl phosphate like this compound using phosphorus oxychloride is as follows:

3 R-OH + POCl₃ → (RO)₃PO + 3 HCl

Where R represents the 2-dodecoxyethyl group. The reaction is typically followed by purification steps to remove byproducts and unreacted starting materials. google.com

Catalysis and Process Optimization in Organophosphate Ester Synthesis

Catalysis plays a pivotal role in optimizing the synthesis of organophosphate esters, enhancing reaction rates, and improving selectivity. For the phosphorylation step, particularly in industrial-scale production, various catalysts are employed.

In the synthesis of related compounds like tri(chloropropyl) phosphate (TCPP) from phosphorus oxychloride and propylene oxide, heterogeneous metal oxide catalysts such as TiO₂, ZrO₂, Al₂O₃, and SiO₂*Al₂O₃ have been effectively used. google.com These solid catalysts offer the advantage of easy separation from the reaction mixture, enabling both batchwise and continuous production processes. A continuous operation can be designed using fluid bed or tube reactors where the catalyst constitutes the stationary phase. google.com

Transition-metal catalysis is also a broad field in organophosphate chemistry, facilitating various cross-coupling and bond activation reactions. mdpi.com While often applied to post-synthetic modifications, the principles of catalysis are central to improving the efficiency and environmental profile of the primary synthesis. For instance, iron complexes have been used to catalyze the Kumada reaction of heteroaryl diethyl phosphates. mdpi.com Optimization of reaction conditions, such as temperature, pressure, and reactant ratios, is crucial for maximizing the yield of the desired triester and minimizing the formation of unwanted byproducts. google.com

Control of Alkyl Chain Length and Degree of Ethoxylation for Tailored Properties

The physicochemical properties of alkoxyethyl phosphate triesters can be precisely tailored by modifying the length of the alkyl chain (the dodecyl group in this case) and the degree of ethoxylation. These structural modifications have a significant impact on characteristics such as solubility, pour point, and surface activity. researchgate.netgoogle.com

The length of the straight-chain alkyl group, which can range from 8 to 20 carbon atoms, primarily influences the hydrophobic character of the molecule. google.com The poly(ethylene oxide) chain, on the other hand, governs the hydrophilic nature. Increasing the degree of ethoxylation generally enhances aqueous solubility. addapt-chem.com

A key physical characteristic that is affected is the pour point, the lowest temperature at which the ester will flow. Research on analogous compounds has shown a direct correlation between the molecular structure and the pour point.

Phosphate Ester ofPour Point (°F)
Nonyl phenol + 64% E.O.35
Tridecyl alcohol-oxo + 56.9% E.O.35
C₁₂-C₁₅ linear primary alcohol + 64.5% E.O.75
C₁₂-C₁₅ linear primary alcohol + 68% E.O.80
C₁₀-C₁₂ linear primary alcohol + 64% E.O.75

Data sourced from research on phosphate esters of alkoxylated linear primary alcohols. google.com

This control over the hydrophobic-hydrophilic balance allows for the creation of molecules with specific properties required for applications such as emulsifiers, wetting agents, and detergents. ataman-chemicals.comgoogle.com

Post-Synthetic Chemical Modifications and Reactivity Profiles

Once synthesized, this compound exhibits reactivity characteristic of trialkyl phosphate esters, primarily involving hydrolysis, oxidation, and reduction at its ester linkages or hydrocarbon chains.

Hydrolytic Stability and Reaction Kinetics of Trialkyl Phosphates

Trialkyl phosphates are generally considered to be highly stable compounds, particularly in neutral or alkaline conditions. nih.gov Their resistance to hydrolysis is a key feature. However, the stability is significantly influenced by the nature of the alkyl groups attached to the phosphate core.

The hydrolysis of the P-O-C ester bond can occur under acidic or strongly alkaline conditions, though the reaction is typically slow. The presence of a β-hydroxyethyl group in a phosphate ester structure has been shown to dramatically decrease its stability. nih.gov This is due to the intramolecular participation of the hydroxyl group, which leads to the formation of a highly reactive dioxaphospholane ring intermediate that undergoes rapid hydrolysis. nih.gov While this compound itself does not possess a free hydroxyl group, this finding highlights the sensitivity of phosphate ester stability to neighboring functional groups.

Studies on analogous compounds have provided kinetic data on hydrolysis. For example, the methyl phosphotriester of di(2'-deoxythymidine) is highly stable, whereas the corresponding hydroxyethyl analog has a half-life of less than a minute at pH 12.5 and 60 minutes at pH 7. nih.gov The hydrolytic stability of cyclic phosphate esters has also been shown to increase with increasing alkyl chain length at neutral pH. rsc.org

Oxidation and Reduction Pathways in Phosphate Ester Systems

The oxidative degradation of phosphate esters typically does not involve the central P-O-C linkage but rather the hydrocarbon portions of the molecule. tandfonline.comtandfonline.com The relative stability of a phosphate ester to oxidation is a function of the ease of oxidation of the hydrocarbon structure of the alcohol from which it was prepared. tandfonline.com

The primary step in the oxidation process is the oxidation of the hydrocarbon chain. tandfonline.com This is often followed by further reactions, such as polymerization, where the oxidized material condenses to form products with significantly higher molecular weight. tandfonline.com There is little evidence to suggest that oxidation leads to condensation through the phosphate groups to form P-O-P linkages; such linkages are more commonly the result of thermal decomposition rather than oxidation. tandfonline.comtandfonline.com

Thermal oxidative degradation studies on various phosphate esters have shown that the decomposition products depend heavily on the structure of the alkyl or aryl groups. nih.gov For example, the thermal decomposition of tributyl phosphate mainly yields butene. nih.gov The reaction of phosphate esters with oxidized or reduced metal surfaces can lead to the cleavage of the C-O bond in the ester, releasing the alkoxy group. researchgate.net This reactivity is particularly relevant in applications where the phosphate ester is in contact with metal surfaces, such as in lubricants.

Substitution Reactions and Derivatization Strategies for Organophosphate Compounds

The chemical reactivity of organophosphate compounds, including this compound, is largely dictated by the nature of the phosphate ester bonds. These bonds are susceptible to nucleophilic attack, forming the basis for a variety of substitution reactions and derivatization strategies. Such transformations are fundamental not only in the synthesis of novel organophosphate derivatives but also in the analytical methodologies required for their detection and quantification.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the phosphorus center is a characteristic reaction of organophosphate esters. These reactions can proceed through different mechanisms, primarily associative or dissociative pathways, depending on the nature of the substrate, the nucleophile, and the leaving group. researchgate.net In many biological and chemical systems, hydrolysis and other nucleophile-assisted reactions are key pathways for the transformation of organophosphates. researchgate.net

Gas-phase studies have shown that organophosphate esters can react with various precursor ions through mechanisms like protonation and association. acs.org Specifically, nucleophilic substitution has been observed with ions such as OH⁻, O•⁻, and O₂•⁻. acs.org In aqueous environments, atmospheric water can facilitate hydrolysis or nucleophilic substitution reactions of gas-phase organophosphate precursors, leading to the formation of new compounds that can partition onto aerosols. primescholars.com

The general mechanism involves the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a leaving group (one of the alkoxy groups). The efficiency of this process is influenced by the pKa of the leaving group; esters with good leaving groups tend to hydrolyze via a concerted mechanism. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Organophosphate Esters

NucleophileReaction TypeProduct TypeSignificance
Hydroxide (OH⁻)HydrolysisDialkyl PhosphateA common degradation pathway in environmental and biological systems. researchgate.net
Amines (e.g., Piperidine)AminolysisPhosphoramideCan result in P-OAr cleavage (Sₙ2 at P), C-O cleavage (Sₙ2 at C), or Ar-O cleavage (SₙAr). researchgate.net
Organometallic ReagentsCross-CouplingC-C Bond FormationThe phosphate group acts as a leaving group in transition-metal-catalyzed reactions (e.g., Suzuki, Negishi). nih.gov
Alkenyl BoronatesAsymmetric SubstitutionChiral AlkenesCopper(I)-catalyzed substitution of allyl diethyl phosphates demonstrates the utility in asymmetric synthesis. nih.gov

Beyond simple substitution at the phosphorus center, the phosphate moiety can be utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions. This has become a powerful tool in organic synthesis for forming carbon-carbon bonds. nih.gov For instance, aryl diethyl phosphates can undergo nickel-catalyzed Suzuki reactions with arylboronic acids to yield biaryl compounds in high yields. nih.gov Similarly, visible light-mediated borylation of aryl diethyl phosphates has been demonstrated. nih.gov These reactions showcase the versatility of the organophosphate group as a reactive handle in advanced organic synthesis. nih.gov

Derivatization Strategies for Analysis

The analysis of organophosphate compounds and their metabolites often presents challenges due to their low volatility and polar nature, making them unsuitable for direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov To overcome these limitations, derivatization is frequently employed to chemically modify the analytes, enhancing their volatility, thermal stability, and detectability. drawellanalytical.commdpi.com

Common derivatization strategies include:

Silylation: This is one of the most widely used techniques in GC-MS analysis. mdpi.com Polar analytes are tagged with a silyl group, converting them into derivatives that are more volatile and suitable for gas chromatography. nih.govmdpi.com

Alkylation (e.g., Methylation): The addition of an alkyl group, most commonly a methyl group, is another effective method to increase analyte volatility for GC-MS. nih.govmdpi.com Reagents such as diazomethane (DM) and trimethylsilyldiazomethane (TMS-DM) are used for this purpose. mdpi.com

Pentafluorobenzylation: The use of reagents like pentafluorobenzyl bromide (PFBBr) can derivatize phosphonic acids, allowing for their detection at low concentrations in biological samples using GC-MS. mdpi.com

Cationic Derivatization for LC-MS/MS: For liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS), derivatization can be used to significantly enhance signal intensity and sensitivity. nih.gov A reagent known as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been successfully used to derivatize organophosphorus acids and related phenolic compounds. nih.govmdpi.com This strategy improves the limits of identification by one to over two orders of magnitude, allowing for detection at the low parts-per-trillion (ppt) level. nih.gov The derivatization with CAX-B is beneficial for screening and identifying both target and unknown organophosphorus acids by revealing characteristic neutral losses and ions in the ESI-MS/MS spectra. nih.gov

Table 2: Common Derivatization Reagents for Organophosphate Analysis

Derivatization ReagentAbbreviationTarget Analyte TypeAnalytical TechniquePurpose
Various Silylating Agents-Polar organophosphates, metabolitesGC-MSIncrease volatility and thermal stability. nih.govmdpi.com
Diazomethane / TrimethylsilyldiazomethaneDM / TMS-DMOrganophosphorus acidsGC-MSIncrease volatility via methylation. mdpi.com
Pentafluorobenzyl BromidePFBBrPhosphonic acidsGC-MSEnhance detectability in complex matrices. mdpi.com
N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromideCAX-BOrganophosphorus acids, PhenolsLC-ESI-MS/MSEnhance signal intensity and sensitivity. nih.govmdpi.com

These derivatization methods are crucial tools for environmental monitoring, forensic toxicology, and research, enabling the accurate identification and quantification of organophosphate compounds and their degradation products. nih.govdrawellanalytical.com

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed, scientifically accurate article on "this compound" that adheres to the specific outline requested. The public domain and scientific databases lack sufficient research findings on this particular compound to thoroughly address the specified topics.

The requested outline requires in-depth information on highly specific mechanisms and effects, including:

Integration mechanisms within diverse polymer matrices.

Influence on polymer processing and mechanical response.

Detailed condensed-phase and gas-phase flame retardancy activities.

Specific synergistic effects with co-additives.

While general principles for organophosphorus flame retardants are well-documented, applying these generalities to "this compound" without specific studies on the compound itself would be speculative and would not meet the required standard of scientific accuracy. The search for detailed research findings, data tables, and specific mechanisms of action for "this compound" did not yield the necessary information to populate the requested article structure.

Therefore, to ensure the content is strictly factual and avoids unsubstantiated claims, this article cannot be generated as requested. Further peer-reviewed research focused specifically on the material science applications of "this compound" is needed before a comprehensive and authoritative article on this subject can be written.

Applications in Advanced Materials Science Research

Interfacial Phenomena and Surfactant Functionality in Complex Media

Organophosphate esters, a broad class of compounds that includes tri(alkoxyethyl) phosphates, are recognized for their diverse applications, often stemming from their surface-active properties. While primarily used as flame retardants and plasticizers, their molecular structure—comprising a polar phosphate (B84403) core and nonpolar alkyl chains—imparts surfactant-like characteristics that are leveraged in various industrial and research applications. Anionic phosphate ester surfactants, for instance, are known for their stability over a wide pH range, good solubility, and corrosion-inhibiting properties, with their functionality being tunable by altering the alcohol base and degree of ethoxylation semanticscholar.orgresearchgate.net.

The surfactant properties of analogous compounds like TBEP and TEHP are evident in their use as defoamers, leveling aids, and viscosity modifiers in complex formulations such as floor polishes, coatings, and pesticide formulations. These applications inherently rely on the molecule's ability to modify interfacial properties.

Emulsification and Dispersion Mechanisms in Heterogeneous Systems

In heterogeneous systems, the ability of a compound to promote the formation and stabilization of emulsions and dispersions is critical. While specific emulsification data for Tri(2-dodecoxyethyl) phosphate is unavailable, the functional roles of its analogues suggest its potential in this area.

Tris(2-butoxyethyl) phosphate (TBEP) is utilized as a leveling aid and coalescent additive in emulsion polymers. This suggests that it can influence the film formation process in latex paints and coatings, which involves the controlled coalescence of polymer particles. Its role in pigment wetting further indicates its ability to adsorb at solid-liquid interfaces, reducing interfacial tension and allowing for the uniform dispersion of solid particles within a liquid medium.

Tris(2-ethylhexyl) phosphate (TEHP) is described as a surfactant that enhances the surface anionic activity of pesticide formulations. This implies it can act as an effective dispersant for active ingredients in agricultural applications, ensuring a stable and uniform application. The emulsification of organophosphorous compounds, in general, can be achieved using polymeric surfactants to form stable emulsions with small droplet sizes google.comgoogle.com.

The presumed mechanism for these tri(alkoxyethyl) phosphates involves the orientation of their phosphate head towards the more polar phase and the alkoxyethyl tails towards the nonpolar phase, thereby reducing the interfacial energy between the two phases and stabilizing the dispersed droplets or particles.

Table 1: Inferred Emulsification and Dispersion Applications of Tri(alkoxyethyl) Phosphates

Compound Analogue Application Inferred Mechanism of Action
Tris(2-butoxyethyl) phosphate (TBEP) Leveling aid in emulsion polymers Reduces interfacial tension between polymer particles and the continuous phase, promoting uniform film formation.
Pigment wetting agent Adsorbs onto pigment surfaces, facilitating their dispersion in a liquid medium.

| Tris(2-ethylhexyl) phosphate (TEHP) | Surfactant in pesticide formulations | Enhances the stability and uniformity of the dispersion of active ingredients. |

Surface Activity and Interfacial Tension Reduction in Research Models

The primary function of a surfactant is to reduce surface and interfacial tension. While quantitative data on the reduction of interfacial tension by this compound is not available, the applications of its analogues strongly suggest such capabilities. The reduction of interfacial tension is a key factor in processes like emulsification, wetting, and foaming.

The use of TBEP as a defoamer is a direct application of its surface activity. Defoamers act by entering the foam lamella, spreading, and disrupting the surfactant film that stabilizes the foam. This requires the defoamer to have a lower surface tension than the foaming medium.

The general principle of interfacial tension reduction by surfactants involves the adsorption of surfactant molecules at the interface, which disrupts the cohesive energy between the molecules of the two phases. For tri(alkoxyethyl) phosphates, the bulky alkoxyethyl chains would orient themselves at the interface, leading to a decrease in interfacial tension. The effectiveness of this reduction would depend on factors such as the length of the alkyl chain, the nature of the two phases, temperature, and the presence of other solutes.

Table 2: Inferred Surface Activity of Tri(alkoxyethyl) Phosphates

Compound Analogue Implied Surface-Active Role Relevant Application
Tris(2-butoxyethyl) phosphate (TBEP) Defoaming Paints, textiles, paper industries
Leveling and gloss improvement Acrylic-based polishes

| Tris(2-ethylhexyl) phosphate (TEHP) | Enhancing surface anionic activity | Pesticide formulations |

Micellization Behavior in Non-aqueous and Mixed Solvent Systems

Micellization is the self-assembly of surfactant molecules into aggregates in a solution. While this is most commonly studied in aqueous systems, it can also occur in non-aqueous and mixed solvent systems. The formation of micelles is driven by the solvophobic effect, where the surfactant tails are expelled from the solvent, and the polar head groups are solvated.

There is no specific information on the micellization behavior of this compound. However, the study of other surfactants in non-aqueous and mixed solvents provides a framework for predicting its potential behavior. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is influenced by the nature of the solvent, the surfactant structure, and temperature.

In mixed solvent systems, the addition of a co-solvent can either favor or disfavor micellization. For instance, in some systems, adding a co-solvent can increase the solubility of the surfactant monomers, thereby increasing the CMC scholarsresearchlibrary.com. The micellization of surfactants in mixed solvents is a complex phenomenon that depends on the interactions between the surfactant, the primary solvent, and the co-solvent scholarsresearchlibrary.comresearchgate.net.

Given the structure of this compound, with its relatively long dodecoxyethyl chains, it is plausible that it could form reverse micelles in nonpolar solvents, where the polar phosphate groups would form the core and the alkyl chains would extend into the nonpolar medium. In mixed solvent systems, its aggregation behavior would be dependent on the polarity and hydrogen bonding capabilities of the solvents.

Without experimental data, any discussion on the micellization of this compound remains speculative. Further research would be needed to determine its CMC, aggregation number, and the thermodynamics of micellization in various solvent systems.

Environmental Biochemistry and Degradation Pathways

Biodegradation Kinetics and Mechanisms of Long-Chain Organophosphates

Microbial activity is a primary driver in the breakdown of organophosphorus compounds in the environment. oup.comnih.gov Bacteria and fungi have been shown to degrade a wide range of these chemicals, utilizing them as sources of carbon, phosphorus, or other essential nutrients. nih.govimrpress.com The biodegradation of long-chain organophosphates like Tri(2-dodecoxyethyl) phosphate (B84403) is expected to follow similar enzymatic pathways observed for other compounds in this class.

The principal microbial degradation reactions for organophosphate esters are hydrolysis and dealkylation. oup.com The enzymatic cleavage of the phosphate ester bonds (P-O-C) is considered the most critical step in the detoxification of these compounds. oup.comoup.comresearchgate.net This hydrolysis is catalyzed by enzymes such as phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH), which have been identified in various bacterial species. oup.comresearchgate.net

For Tri(2-dodecoxyethyl) phosphate, the biodegradation would likely proceed through a stepwise hydrolysis of the three dodecoxyethyl side chains. This process involves the sequential cleavage of the ester linkages, leading to the formation of diester, monoester, and finally, inorganic phosphate.

In addition to hydrolysis, dealkylation processes can occur, where the alkyl chains are cleaved from the oxygen atom of the ester linkage. This can happen through oxidative mechanisms initiated by microbial enzymes. The long dodecoxyethyl chains of the molecule are susceptible to such enzymatic attacks, leading to the formation of alcohols and other metabolic intermediates.

While specific studies on this compound are limited, the biotransformation products can be inferred from the degradation pathways of analogous organophosphate esters. For instance, studies on tris(2-chloroethyl) phosphate (TCEP) have identified its corresponding diester, bis(2-chloroethyl) phosphate (BCEP), and monoester, mono-chloroethyl phosphate (MCEP), as major microbial degradation products resulting from hydrolysis. nih.gov

Based on these established pathways, the biodegradation of this compound is expected to generate the following transformation products through sequential hydrolysis.

Table 1: Potential Biotransformation Products of this compound via Microbial Hydrolysis

Parent Compound Transformation Product Intermediate Class
This compound Di(2-dodecoxyethyl) phosphate Diester
Di(2-dodecoxyethyl) phosphate Mono(2-dodecoxyethyl) phosphate Monoester
Mono(2-dodecoxyethyl) phosphate Orthophosphate Inorganic Phosphate

Further degradation of the 2-dodecoxyethanol side chain could also occur, leading to a variety of smaller organic molecules.

The efficiency and rate of microbial degradation of organophosphates are influenced by several environmental and biological factors. researchgate.net The persistence of these compounds, including long-chain variants, can vary significantly depending on the prevailing conditions. nih.gov

Key factors include:

Microbial Population: The presence of specific microbial consortia with the necessary degradative enzymes is crucial. researchgate.net The adaptation of microbial communities to the presence of the contaminant can lead to accelerated biodegradation. oup.com

Temperature: Temperature affects both microbial growth rates and enzyme kinetics. Generally, higher temperatures (within the optimal range for the specific microorganisms) lead to faster degradation rates.

pH: Soil and water pH can influence the rate of degradation by affecting the activity of microbial enzymes and the bioavailability of the compound. oup.com For example, higher bacterial activity has been noted at higher soil pH levels. oup.comoup.com

Nutrient Availability: The presence of other sources of carbon, nitrogen, and phosphorus can affect whether the organophosphate is utilized as a primary substrate or degraded via co-metabolism.

Moisture: In soil environments, moisture content is critical for microbial activity and the diffusion of the substrate. nih.gov

Table 2: Factors Influencing Biodegradation Rates of Organophosphates

Factor Effect on Biodegradation Rate Reference
Microbial Community Presence of adapted microorganisms with specific enzymes (e.g., phosphotriesterases) accelerates degradation. researchgate.net
Temperature Rates generally increase with temperature, up to an optimum for microbial activity. imrpress.com
pH Affects enzyme activity and compound bioavailability; optimal pH varies for different microbial species. oup.com
Nutrient Availability Can influence whether the compound is used as a primary food source or co-metabolized. imrpress.com

| Moisture | Essential for microbial function and substrate transport in soil and sediment. | nih.gov |

Abiotic Degradation Mechanisms in Environmental Compartments

As esters, organophosphates are susceptible to chemical hydrolysis, a reaction where water cleaves the ester bond. oup.com The rate of hydrolysis is highly dependent on pH and temperature. nih.gov Generally, the hydrolysis of phosphate esters is faster under both acidic and basic conditions compared to neutral pH.

Photodegradation can be a significant removal pathway for organophosphates in sunlit surface waters. This process can occur through two main mechanisms:

Direct Photolysis: The direct absorption of ultraviolet (UV) radiation by the molecule, leading to bond cleavage. However, for many organophosphates, direct photolysis is not a major degradation process. researchgate.net

Indirect Photolysis (Photo-oxidation): Reaction with photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂•⁻). nih.govnih.gov Hydroxyl radicals are powerful, non-selective oxidants that can readily attack the organophosphate molecule. researchgate.net

For compounds like tris(2-chloroethyl) phosphate (TCEP), degradation in the presence of UV light and an oxidant like hydrogen peroxide (H₂O₂) is significantly enhanced, indicating the importance of hydroxyl radicals. nih.gov The degradation of this compound would likely proceed via •OH attack on either the phosphate ester group or, more likely, the long alkyl chains, initiating a cascade of oxidative reactions leading to the breakdown of the molecule. nih.gov

Information regarding this compound is currently limited in publicly accessible scientific literature.

Extensive searches for data concerning the environmental biochemistry and degradation pathways of this compound, specifically its reactions with environmental species like reduced sulfur compounds, have not yielded specific research findings or data required for a detailed analysis. While the presence of a compound abbreviated as "TDeP" has been noted in environmental samples such as river water and indoor dust, comprehensive studies detailing its environmental fate and transformation processes are not available in the reviewed sources.

The environmental behavior of organophosphate esters is known to be highly dependent on their specific chemical structure, including the nature of the alkyl or aryl groups attached to the phosphate core. Therefore, information regarding other organophosphate esters, such as tris(2-chloroethyl) phosphate (TCEP), cannot be reliably extrapolated to predict the environmental reactions of this compound.

Due to the absence of specific scientific studies on this compound, it is not possible to provide a detailed and scientifically accurate account of its environmental biochemistry, degradation pathways, or its reactions with reduced sulfur compounds. Consequently, the creation of data tables and a thorough discussion of research findings as requested cannot be fulfilled at this time. Further scientific investigation into the environmental fate of this compound is necessary to provide the specific information requested.

Analytical Chemistry Methodologies for Tri 2 Dodecoxyethyl Phosphate Research

Sample Preparation and Pre-concentration Strategies

Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate Tri(2-dodecoxyethyl) phosphate (B84403) from interfering matrix components and concentrate it to detectable levels. nih.govmdpi.com The choice of technique depends on the sample matrix (e.g., water, soil, biological tissues) and the concentration of the analyte.

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a classic technique. A water-immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) is used to partition the relatively nonpolar Tri(2-dodecoxyethyl) phosphate from the aqueous phase. The efficiency of the extraction can be optimized by adjusting the pH and salinity of the aqueous sample. epa.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, using a solid sorbent packed in a cartridge to retain the analyte. bohrium.comresearchgate.net

For extracting this compound from aqueous matrices, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., styrene-divinylbenzene) would be effective. The analyte is adsorbed onto the sorbent from the aqueous sample, interfering polar compounds are washed away, and the target compound is then eluted with a small volume of an organic solvent like acetonitrile or methanol. nih.govacs.org This process simultaneously cleans up and concentrates the sample.

Dispersive Solid-Phase Extraction (d-SPE): Often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies, d-SPE involves adding a sorbent to the sample extract to remove specific interferences. researchgate.net For example, a sorbent like PSA (primary secondary amine) could be used to remove fatty acids from a lipid-rich matrix.

Accelerated Solvent Extraction (ASE): For solid samples like soil, sediment, or consumer products, ASE (also known as pressurized fluid extraction) can be employed. It uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of the analyte from the solid matrix. nih.gov

The selection of a specific strategy often involves a multi-step process to achieve the necessary level of cleanliness and concentration for instrumental analysis. tandfonline.com

Solid-Phase Extraction (SPE) Protocols for Diverse Matrices

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and preconcentration of organophosphate esters (OPEs) from environmental samples. For water samples, SPE is preferred as it can achieve high recovery rates, typically ranging from 67% to 105%, with relative standard deviations (RSDs) below 20%. mdpi.com The selection of the sorbent material and elution solvents is critical and depends on the physicochemical properties of the analyte and the complexity of the matrix.

Given the nonpolar nature of this compound, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are highly effective. The general protocol involves conditioning the cartridge, loading the aqueous sample, washing away interferences with a polar solvent like water or a low-percentage methanol-water mixture, and finally eluting the target analyte with a nonpolar organic solvent.

Table 1: Representative SPE Protocol Parameters for Organophosphate Esters in Aqueous Samples

ParameterDescriptionExample
Sorbent Type Stationary phase used to retain the analyte.Polymeric (e.g., Oasis HLB), C18
Conditioning Solvent Activates the sorbent for analyte retention.Methanol followed by deionized water
Sample Loading The process of passing the sample through the cartridge.250-1000 mL of water sample at a controlled flow rate.
Washing Solvent Removes polar interferences without eluting the analyte.5% Methanol in water
Elution Solvent Recovers the analyte from the sorbent.Ethyl acetate, Dichloromethane, or Acetone
Expected Recovery The percentage of the analyte recovered from the sample.85-110%

For solid matrices such as soil or sediment, an initial solvent extraction is typically performed before a cleanup step using SPE. Techniques like microwave-assisted extraction (MAE) are advocated for solid samples, offering high recoveries (78% to 105%) while requiring less solvent than traditional methods. mdpi.com

Liquid-Liquid Extraction (LLE) Optimization in Complex Systems

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique, particularly effective for complex systems where analyte recovery and selectivity are paramount. The optimization of an LLE protocol for a non-ionizable, hydrophobic compound like this compound hinges on several key physicochemical principles. chromatographyonline.com Studies comparing extraction methods for organophosphate metabolites have often found LLE to be superior, providing high recovery rates (93-102%), ease of handling, and short extraction times. mdpi.comnih.govresearchgate.net

Optimization strategies include:

Solvent Selection : The choice of extracting solvent is guided by the principle of "like dissolves like." For the nonpolar this compound, water-immiscible organic solvents with low to medium polarity, such as hexane, ethyl acetate, or dichloromethane, are suitable. chromatographyonline.com

Solvent-to-Sample Ratio : To ensure efficient partitioning of the analyte into the organic phase, a high ratio of organic solvent to the aqueous sample is recommended. A ratio of 7:1 is often considered a generic optimum. chromatographyonline.com

pH Control : Since this compound is a neutral ester, it is not significantly affected by pH changes. However, adjusting the pH of the aqueous sample can be used to suppress the extraction of acidic or basic matrix interferences, thereby increasing the selectivity of the method. chromatographyonline.com

Salting-Out Effect : The solubility of nonpolar organic compounds in aqueous solutions can be decreased by adding a high concentration of an inert salt, such as sodium chloride or sodium sulfate. This "salting-out" effect drives the analyte into the organic phase and improves extraction efficiency, which is particularly useful when using more polar extraction solvents. chromatographyonline.com

Back Extraction : For enhanced cleanup, a back-extraction step can be employed. After the initial extraction into the organic phase, this compound can be retained in the organic layer while potentially co-extracted polar impurities are removed by washing with a fresh aqueous phase of a specific pH. chromatographyonline.com

Method Validation and Inter-laboratory Comparison in Organophosphate Analysis

Method validation is a critical requirement for ensuring the reliability, accuracy, and precision of analytical data in organophosphate analysis. actahort.org A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose. The process involves evaluating several key performance parameters. mdpi.comactahort.org For OPEs in various matrices like meat and fish, methods are commonly validated at multiple spiking levels (e.g., 5, 10, 20, and 40 ng/g). nih.govacs.org

Table 2: Key Parameters for Analytical Method Validation in Organophosphate Analysis

ParameterDefinitionTypical Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.> 0.99 actahort.org
Accuracy (% Recovery) The closeness of the measured value to the true value, often assessed by analyzing spiked samples.70-120%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.< 20% mdpi.comresearchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio > 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio > 10

Inter-laboratory Comparisons (ILCs) , including proficiency tests (PTs), are essential for external quality control. eurachem.orgfao.org These studies involve multiple laboratories analyzing identical, homogenous samples to assess the performance and comparability of their analytical methods. eurachem.org Successful participation in ILCs demonstrates a laboratory's competence and ensures that its results are consistent with those of other laboratories, which is a key requirement for accreditation standards like ISO/IEC 17025. eurachem.orgfao.org

Advanced Characterization Techniques

Beyond quantification, advanced analytical techniques are employed to understand the physical and chemical properties of this compound, such as its aggregation behavior in solution and its thermal stability as a polymer additive.

Small Angle X-ray/Neutron Scattering (SAXS/SANS) for Aggregation Studies in Solvent Systems

The molecular structure of this compound, featuring a polar phosphate head and three long, nonpolar dodecoxyethyl tails, suggests amphiphilic properties that can lead to self-assembly and aggregation in certain solvent systems. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for studying these nanoscale structures in solution.

These methods measure the elastic scattering of X-rays or neutrons at very small angles from a sample, providing information about the size, shape, and arrangement of particles or aggregates in the range of 1 to 100 nanometers. For this compound, SAXS/SANS studies can elucidate:

Critical Aggregation Concentration (CAC) : The concentration at which molecules begin to form aggregates (micelles).

Aggregate Morphology : Determination of the shape (e.g., spherical, cylindrical) and size of the aggregates formed.

Solvent Effects : How the aggregation behavior is influenced by the polarity and type of solvent. Studies on similar molecules show that aggregation is driven by electrostatic interactions in nonpolar solvents and solvophobic interactions in protic solvents. rsc.org The presence of long-chain aliphatic hydrocarbons is known to promote aggregation. researchgate.net

Thermal Analysis Techniques (TGA/DSC) for Thermal Stability Assessment of Polymer Additives

This compound is used as a plasticizer and flame retardant additive in polymers. nih.govwikipedia.org Its thermal stability and its effect on the host polymer are critical for performance. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment. perkinelmer.comfiveable.me

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com When used to analyze a polymer containing this compound, TGA can determine:

Onset of Degradation : The temperature at which the additive or polymer begins to decompose. Organophosphorus esters typically degrade via the elimination of a phosphorus acid. nih.govmdpi.com

Compositional Analysis : The percentage of additive, polymer, and any other fillers in a composite material can be quantified from the distinct mass loss steps in the TGA curve. fiveable.me

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. tainstruments.com It is used to identify thermal transitions in the material. For a polymer with this compound, DSC can reveal:

Glass Transition Temperature (Tg) : The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. As a plasticizer, this compound is expected to lower the Tg of the polymer.

Melting (Tm) and Crystallization (Tc) Temperatures : Changes in the melting and crystallization behavior of the polymer due to the presence of the additive.

Table 3: Hypothetical TGA Data for a Polymer With and Without this compound (TDEP) Additive

SampleOnset of Degradation (Tonset, °C)Temperature of Max. Mass Loss (Tmax, °C)Char Yield at 600°C (%)
Neat Polymer 350375< 1
Polymer + 15% TDEP 36539012

This hypothetical data illustrates that the addition of the organophosphate enhances thermal stability (higher Tonset and Tmax) and significantly increases the char yield, which is characteristic of its function as a flame retardant. rsc.org

Theoretical and Computational Chemistry Investigations of Tri 2 Dodecoxyethyl Phosphate

Molecular Modeling and Simulation Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No research articles detailing Density Functional Theory (DFT) calculations to investigate the electronic structure and reactivity of Tri(2-dodecoxyethyl) phosphate (B84403) were identified. Such studies would typically provide insights into molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity indices, but this information is not available for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases

A search for literature on molecular dynamics (MD) simulations of Tri(2-dodecoxyethyl) phosphate in condensed phases yielded no results. MD simulations are used to understand the behavior of molecules over time and to characterize intermolecular forces, aggregation behavior, and interactions with solvents. However, no such simulations have been published for this specific phosphate ester.

Structure-Property Relationship Studies

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Behaviors

No Quantitative Structure-Property Relationship (QSPR) models specifically developed for or applied to this compound were found. QSPR studies establish mathematical relationships between the chemical structure of a compound and its physical properties, but no such models have been reported for this molecule.

Mechanistic Insights from Computational Reaction Pathways

There is no available research on the computational investigation of reaction pathways involving this compound. These studies would typically use computational methods to explore reaction mechanisms, transition states, and energy barriers for processes such as hydrolysis or thermal decomposition. This information is currently unavailable for the specified compound.

Emerging Research Directions and Future Perspectives

Novel Applications in Specialized Chemical Processes and Separation Science

While primarily known as flame retardants and plasticizers, the unique structure of organophosphates like Tri(2-dodecoxyethyl) phosphate (B84403) suggests potential in more specialized chemical domains. wikipedia.org The long, flexible dodecoxyethyl chains could impart specific solubility and coordination properties, making it a candidate for applications in separation science, such as a metal extractant in hydrometallurgical processes or as a phase-transfer catalyst in organic synthesis. wikipedia.org

Organophosphates are increasingly utilized in organic synthesis beyond their traditional roles. nih.gov Their reactivity can be "tuned" through various activation modes, including metal catalysis and photochemistry, turning their general stability into an advantage for controlled chemical reactions. rsc.org Research into vinyl phosphates and the use of organophosphates in rearrangements like the Phospha-Fries and Ireland-Claisen rearrangements showcases their versatility as synthetic intermediates. nih.gov Future research could explore the potential of Tri(2-dodecoxyethyl) phosphate and its derivatives as tunable reagents or building blocks in the synthesis of complex molecules. nih.govrsc.org

Table 1: Potential Specialized Applications of this compound

Application Area Potential Role of this compound Rationale
Separation Science Liquid-liquid extraction agent for metal ions The phosphate group can coordinate with metal ions, while the long alkyl chains provide solubility in organic solvents.
Organic Synthesis Phase-transfer catalyst The ether linkages and long alkyl chains can help solubilize reactants in different phases, facilitating reactions.
Materials Science Performance additive in advanced polymers Could act as a specialty plasticizer or surface modifier due to its molecular structure.

| Synthetic Chemistry | Tunable reagent or synthetic intermediate | Can be chemically modified to participate in specialized reactions like cross-coupling or rearrangements. nih.govrsc.org |

Advancements in Sustainable Synthesis Approaches for Phosphate Esters

The traditional synthesis of phosphate esters often involves reagents like phosphorus oxychloride, which are hazardous. wikipedia.org Modern research is focused on developing greener, more sustainable synthetic routes. frontiersin.org These advancements are directly applicable to the production of this compound.

Key sustainable strategies include:

Alternative Reagents : Replacing phosphorus oxychloride with less hazardous materials like phosphoric acid or phosphorus pentoxide (P₂O₅). wikipedia.orgresearchgate.netgoogle.com The reaction of alcohols with P₂O₅ is a viable industrial method for producing mono- and dialkyl phosphates. wikipedia.orgresearchgate.net

Green Solvents and Catalysts : Utilizing environmentally benign solvents like water or ionic liquids, or employing solvent-less "dry media" techniques. nih.gov The use of solid, reusable catalysts such as montmorillonite K10 can also reduce waste. nih.gov

Energy-Efficient Methods : Exploring alternative energy sources like microwave irradiation, which can lead to faster, more efficient, and cleaner reactions compared to conventional heating. nih.gov

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing by-products and waste. nih.gov

Table 2: Comparison of Synthesis Methods for Phosphate Esters

Method Reagents Conditions Advantages Disadvantages
Traditional Alcohol + Phosphorus Oxychloride (POCl₃) Often requires a base to neutralize HCl by-product Well-established, high-yielding Uses hazardous and corrosive POCl₃; produces HCl waste. wikipedia.org
Sustainable (P₂O₅) Alcohol + Phosphorus Pentoxide (P₂O₅) High temperatures Avoids chlorinated reagents; P₂O₅ is a readily available industrial chemical. wikipedia.orgresearchgate.net Can produce a mixture of mono- and di-esters; reaction can be exothermic.
Sustainable (H₃PO₄) Alcohol + Phosphoric Acid (H₃PO₄) High temperatures, often under reduced pressure to remove water Uses a low-cost and less hazardous acid. google.commdpi.com Reaction can be slow and may require high temperatures, leading to dehydration of the acid. wikipedia.orgmdpi.com

| Green Chemistry | Alcohol + Phosphorus source | Microwave irradiation, photocatalysis, green catalysts | Reduced reaction times, lower energy consumption, minimized waste. nih.gov | May require specialized equipment; scalability can be a challenge. |

Development of Enhanced Environmental Remediation and Bioremediation Strategies

The persistence of some OPEs in the environment has spurred the development of effective remediation technologies. nih.govtandfonline.com Given that this compound can enter soil and water systems, these strategies are critical for mitigating potential environmental contamination. nih.gov

Current advanced remediation approaches for OPEs include:

Adsorption : Using materials like activated carbon or specialized biosorbents to physically remove OPEs from water. nih.govmdpi.com

Advanced Oxidation Processes (AOPs) : Employing powerful oxidizing agents (e.g., ozone, hydroxyl radicals) to chemically degrade OPEs into less harmful substances. nih.govmdpi.com

Bioremediation : Utilizing the metabolic capabilities of microorganisms to break down OPEs. frontiersin.orgresearchgate.net This is considered an environmentally friendly and cost-effective approach. frontiersin.orgnih.gov Researchers have identified various bacteria and fungi capable of degrading organophosphates, often using them as a source of carbon or phosphorus. researchgate.netresearchgate.net Key enzymes involved in this process include hydrolases and phosphotriesterases, which cleave the ester bonds of the organophosphate molecule. frontiersin.orgresearchgate.net

Studies have shown that microbial communities can significantly enhance the degradation of OPEs in environments like coastal sediments, reducing their half-lives considerably compared to abiotic degradation alone. researchgate.net Future work on this compound could involve isolating and characterizing microbes capable of its degradation and optimizing conditions for bioremediation in slurry reactors or contaminated sites. nih.gov

Integration of Multi-Omic Approaches in Organophosphate Degradation Studies

To fully understand and enhance the bioremediation of organophosphates, researchers are increasingly turning to multi-omic approaches. nih.govresearchgate.net These technologies provide a comprehensive, system-level view of how microorganisms respond to and metabolize contaminants like this compound. researchgate.net

The primary 'omic' sciences include:

Genomics : The study of an organism's entire genetic material (genome). isaaa.org In bioremediation, genomics helps identify the genes that code for degradation enzymes. nih.govresearchgate.net

Transcriptomics : The analysis of all RNA molecules (the transcriptome), revealing which genes are actively being expressed under certain conditions (e.g., in the presence of a pollutant). isaaa.org

Proteomics : The large-scale study of proteins (the proteome), the functional workhorses of the cell. isaaa.org Proteomics can confirm the presence and abundance of specific degradation enzymes. nih.govresearchgate.net

Metabolomics : The comprehensive analysis of metabolites, the small-molecule intermediates and products of metabolism. isaaa.org Metabolomics is crucial for identifying the breakdown products of an organophosphate and elucidating the complete degradation pathway. nih.govnih.gov

By integrating these approaches, scientists can build a complete picture from the genetic potential (genomics) to functional expression (transcriptomics and proteomics) and metabolic activity (metabolomics). manchester.ac.uk This holistic understanding is essential for identifying metabolic bottlenecks, discovering novel degradation pathways, and engineering more efficient microbial strains for the bioremediation of specific organophosphates. researchgate.netnih.gov

Synergistic Research on Analogous Organophosphate Compounds for Comparative Analysis

The properties and biological activity of an organophosphate are dictated by its chemical structure—specifically, the nature of the organic groups attached to the central phosphate atom. nih.govnih.gov Synergistic research involving the comparative analysis of analogous OPEs is crucial for predicting the behavior of less-studied compounds like this compound.

This comparative approach often utilizes Quantitative Structure-Activity Relationships (QSAR), which are models that correlate variations in chemical structure with changes in a specific property or activity. researchgate.netresearchgate.net For organophosphates, QSAR models have been developed to predict parameters like toxicity, enzyme inhibition rates, and environmental persistence. researchgate.netwright.edu

Key structural features that influence the behavior of OPEs include:

Ester Groups : The type of organic group (e.g., alkyl, aryl, chlorinated alkyl) significantly impacts properties like hydrophobicity, volatility, and susceptibility to hydrolysis and biodegradation.

Chain Length : For alkyl phosphates, the length of the carbon chains affects physical properties and biological interactions. The long dodecoxyethyl chains of this compound, for instance, would make it significantly less volatile and more lipophilic than short-chain analogues like triethyl phosphate.

Leaving Group : In the context of toxicity via acetylcholinesterase inhibition, the nature of the "leaving group" is a primary determinant of reactivity. oup.com

By systematically comparing this compound to other OPEs with varying structures (e.g., Tris(2-butoxyethyl) phosphate, Tris(phenyl) phosphate), researchers can infer its likely environmental fate, persistence, and biological activity, guiding future empirical studies and risk assessments. nih.govbioinformation.netnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Tris(2-butoxyethyl) phosphate
Tris(phenyl) phosphate
Triethyl phosphate
Phosphorus oxychloride
Phosphoric acid

Q & A

Q. What are the recommended safety protocols for handling Tri(2-dodecoxyethyl) phosphate in laboratory settings?

Researchers should wear personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Experimental setups should include fume hoods for volatile byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

Use analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference data with peer-reviewed databases (e.g., PubChem) and validate methods against established protocols for similar tris-phosphate esters .

Q. What databases provide reliable physicochemical data for this compound?

Prioritize regulatory databases like the EPA’s CompTox Chemicals Dashboard and peer-reviewed repositories (e.g., REAXYS, PubChem). These sources aggregate data from primary studies and include quality evaluations, such as methodological transparency and bias assessments .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Conduct controlled replicate studies under standardized conditions (temperature, solvent systems). Compare results with literature using statistical tools (e.g., 95% confidence intervals) to identify outliers. Evaluate data quality metrics, such as analytical method reliability and source credibility, to resolve contradictions .

Q. What methodologies are appropriate for assessing the environmental persistence of this compound?

Apply EPA risk evaluation frameworks, including biodegradation assays (e.g., OECD 301) and ecotoxicity testing. Use quantitative structure-activity relationship (QSAR) models to predict behavior if empirical data are limited. Cross-validate findings with high-quality secondary sources, such as the European Chemicals Agency (ECHA) dossiers .

Q. How can computational tools enhance the characterization of this compound’s properties?

Utilize quantum chemistry calculations (e.g., density functional theory) to predict electronic properties and reactivity. Combine with machine learning models trained on analogous tris-phosphate esters to estimate unknown parameters (e.g., logP, toxicity). Validate predictions against experimental data from authoritative databases .

Q. What strategies are effective for designing ecotoxicological studies on this compound?

Implement factorial experimental designs to test multiple variables (e.g., concentration, exposure duration) systematically. Use species-specific bioassays (e.g., Daphnia magna mortality assays) and measure endpoints like LC50. Incorporate positive/negative controls and statistical power analysis to ensure reproducibility .

Methodological Notes

  • Data Quality Assessment : Prioritize studies with documented analytical methods (e.g., EPA’s "High" rating for database reliability ).
  • Regulatory Compliance : Align experimental protocols with FDA or ECHA guidelines for chemical safety testing, particularly for applications in sensitive sectors (e.g., food-contact materials) .
  • Interdisciplinary Collaboration : Combine insights from synthetic chemistry, toxicology, and computational modeling to address knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.